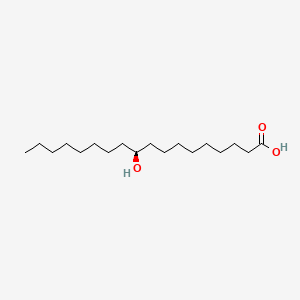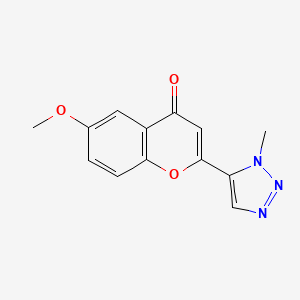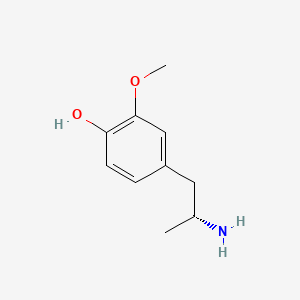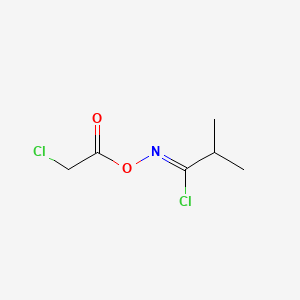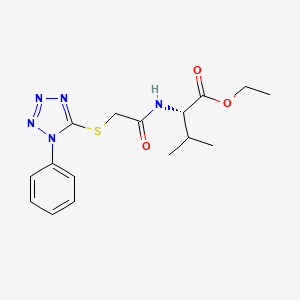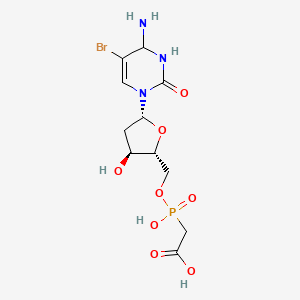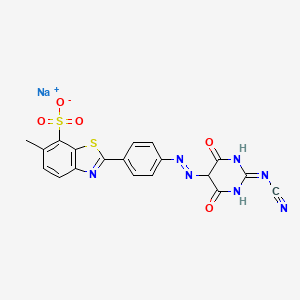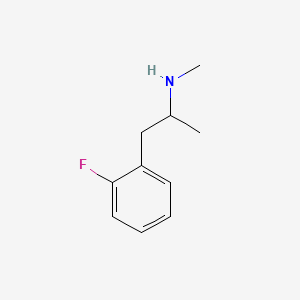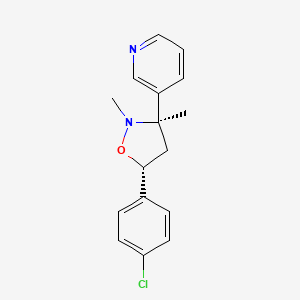
Pyrisoxazole, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrisoxazole, trans-: is a chemical compound with the molecular formula C16H17ClN2O . It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is primarily used as a fungicide to control fungal diseases in various crops, including tomatoes and wheat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of Pyrisoxazole, trans- involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Análisis De Reacciones Químicas
Types of Reactions: Pyrisoxazole, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxazole derivatives, while reduction may yield pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrisoxazole, trans- is used in chemical research to study its reactivity and potential as a building block for more complex molecules .
Biology: In biological research, Pyrisoxazole, trans- is used to study its effects on various biological systems, including its potential as an antifungal agent .
Industry: In the agricultural industry, Pyrisoxazole, trans- is used as a fungicide to control fungal diseases in crops, improving yield and quality .
Mecanismo De Acción
The mechanism of action of Pyrisoxazole, trans- involves inhibiting the growth of pathogenic fungi by affecting the electron transport system of the respiratory chain. This disruption leads to the death of the fungi . The compound targets specific enzymes and pathways involved in fungal respiration, making it an effective antifungal agent .
Comparación Con Compuestos Similares
Metolachlor: A chiral herbicide used to control weeds.
Metalaxyl: A chiral fungicide used to control fungal diseases in crops.
Acetolachlor: A chiral herbicide used to control weeds.
Uniqueness: Pyrisoxazole, trans- is unique due to its specific stereochemistry and its effectiveness as a fungicide. Unlike some other fungicides, it has a broad spectrum of activity and can control a wide range of fungal pathogens .
Propiedades
Número CAS |
291771-99-8 |
|---|---|
Fórmula molecular |
C16H17ClN2O |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
(3R,5R)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
DHTJFQWHCVTNRY-HZPDHXFCSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
SMILES canónico |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


